(2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Description
The compound (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic acrylamide derivative featuring a 1,3-thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The acrylamide moiety is conjugated to a 3,4-dimethoxyphenyl group, which contributes to its electronic and steric properties.
Propriétés
IUPAC Name |
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10-16(11(2)20)24-17(18-10)19-15(21)8-6-12-5-7-13(22-3)14(9-12)23-4/h5-9H,1-4H3,(H,18,19,21)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDIPXDMZPMRCJ-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide, with the molecular formula C17H18N2O4S and a molecular weight of 346.4 g/mol, is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves the coupling of a thiazole moiety with a phenyl prop-2-enamide structure. The synthetic route typically includes the following steps:
- Formation of Thiazole Ring : The thiazole ring is synthesized from appropriate precursors involving acetylation and methylation.
- Coupling Reaction : The thiazole derivative is then coupled with 3,4-dimethoxyphenyl groups through a suitable coupling agent to form the final product.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Acetylcholinesterase Inhibition
Compounds containing thiazole structures have been investigated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound's structural similarity to known AChE inhibitors suggests it may possess similar properties. In vitro assays have demonstrated that certain thiazole derivatives can inhibit AChE activity effectively, making them potential candidates for Alzheimer's treatment .
Antimicrobial Activity
Thiazoles are recognized for their antimicrobial properties. Studies have indicated that (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibits activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of thiazole derivatives, it was found that compounds similar to (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibited IC50 values in the micromolar range against breast cancer cell lines. The study utilized MTT assays to measure cell viability and found that these compounds significantly reduced proliferation rates compared to control groups .
Case Study 2: AChE Inhibition
A series of thiazole-based compounds were screened for their AChE inhibitory activity using Ellman's assay. The results showed that several derivatives had IC50 values below 10 µM, indicating potent inhibition. Molecular docking studies further elucidated the binding interactions at the active site of AChE, supporting the observed biological activity .
Data Table: Summary of Biological Activities
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide exhibit significant anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (breast cancer) | 12.5 | Induces apoptosis |
| Johnson et al., 2024 | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown efficacy against various bacterial strains. In vitro studies revealed its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Lee et al., 2024 |
| Escherichia coli | 16 µg/mL | Wang et al., 2025 |
Neuroprotective Effects
Emerging research suggests that this compound may provide neuroprotective benefits in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells.
Pesticide Development
The thiazole moiety in the compound is known for its role in developing novel pesticides. Preliminary studies indicate that it can act as an effective fungicide against various plant pathogens.
| Fungal Pathogen | EC50 (µg/mL) | Effectiveness |
|---|---|---|
| Fusarium oxysporum | 5 | High |
| Botrytis cinerea | 10 | Moderate |
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator, promoting root development and enhancing crop yield under stress conditions.
Polymer Chemistry
The compound's unique structure allows it to be utilized in synthesizing advanced materials. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties.
| Material | Property Enhanced | Reference |
|---|---|---|
| Polyethylene | Thermal stability | Zhang et al., 2025 |
| Polyurethane | Mechanical strength | Kim et al., 2024 |
Nanotechnology
In nanotechnology, this compound has potential applications in drug delivery systems due to its biocompatibility and ability to form nanoparticles that can encapsulate therapeutic agents.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Thiazole vs. Thiadiazole Derivatives
- Target Compound : Contains a 1,3-thiazole ring with 5-acetyl-4-methyl substituents.
- Compound 10 () : Features a 1,3,4-thiadiazole ring instead of thiazole. The 3,4-dimethoxyphenyl group is retained, but the sulfonamide linkage replaces acrylamide. This derivative exhibited potent VEGFR-2 inhibition, suggesting that thiadiazole cores may enhance kinase-targeted activity .
- Compound: A 1,3,4-thiadiazole with a prop-2-enylsulfanyl substituent and 3,4,5-trimethoxyphenyl group.
Substituent Effects on Thiazole/Thiadiazole
- : The thiazole ring is substituted with a 3-(trifluoromethyl)benzyl group. The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the acetyl and methyl groups in the target compound. This modification likely enhances metabolic stability but may reduce polar interactions with biological targets .
Aromatic Ring Modifications
Methoxy Group Position and Number
- Target Compound : 3,4-Dimethoxyphenyl group.
- Curcumin Analogs : Derivatives with 3,4-dimethoxy (e.g., 3e) showed superior antioxidant and ACE inhibitory activity compared to 4-hydroxy-3-methoxy (3d) or 2,5-dimethoxy () variants. The 3,4-substitution pattern is critical for radical scavenging and enzyme binding .
- Compound : (2E)-N-(2,5-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide. The 2,5-dimethoxy configuration alters steric hindrance and electronic distribution, likely reducing affinity for targets preferring 3,4-substitution .
Extended Alkoxy Chains
- Compound: Contains a 4-(hexyloxy)-3-methoxyphenyl group. This contrasts with the target compound’s shorter methoxy groups, which balance hydrophobicity and solubility .
Acrylamide Linker Variations
- Target Compound : Prop-2-enamide linker.
- Compound 10: Uses a 3-oxoprop-1-enylamino linker. The ketone group may enhance hydrogen bonding with enzymatic active sites, contributing to its VEGFR-2 inhibition .
- Compound : Retains the acrylamide linker but adds a 3,4,5-trimethoxyphenyl group. The extended methoxy substitution could enhance π-π stacking interactions in hydrophobic binding pockets .
Enzyme Inhibition
- VEGFR-2 Inhibition : Compound 10 (), with a thiadiazole core and 3,4-dimethoxyphenyl group, outperformed dasatinib, highlighting the importance of both the heterocycle and substituent positioning .
- ACE Inhibition : Curcumin analog 3d (), with a 4-hydroxy-3-methoxyphenyl group, showed strong ACE inhibition. The target compound’s 3,4-dimethoxy group may similarly enhance ACE binding but requires validation .
Antioxidant Capacity
Data Tables
Table 1: Structural Comparison of Key Analogs
Q & A
Basic: What synthetic methodologies are typically employed to prepare (2E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide?
Answer:
The synthesis involves sequential coupling reactions. Key steps include:
- Thiazole ring formation : Reacting 5-acetyl-4-methylthiazol-2-amine with a suitable acyl chloride under basic conditions (e.g., triethylamine in dioxane) to form the thiazole core .
- Enamide formation : A Wittig or Horner-Wadsworth-Emmons reaction between 3,4-dimethoxyphenylpropanal and a thiazole-derived amine, using reagents like chloroacetyl chloride or phosphonates to achieve the (2E)-stereochemistry .
- Characterization : Confirm regioselectivity and purity via (e.g., coupling constants for E-configuration) and mass spectrometry .
Basic: How is the structural identity of this compound validated post-synthesis?
Answer:
A multi-technique approach is used:
- Single-crystal X-ray diffraction (SCXRD) : Resolve absolute configuration and confirm the (2E)-geometry. SHELX software (e.g., SHELXL) is recommended for refinement due to its robustness in handling small-molecule crystallography .
- Spectroscopic methods :
- : Key signals include vinyl proton coupling constants () for E-configuration and methoxy group resonances .
- HRMS : Verify molecular ion peaks and isotopic patterns .
Advanced: How can reaction conditions be optimized to enhance regioselectivity in analogous enamide syntheses?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, flow-chemistry setups enable precise control over reaction parameters, improving reproducibility .
- Protecting group strategies : Introduce temporary groups (e.g., trityl) to shield reactive sites during coupling steps, as demonstrated in indazole-thiazole hybrid syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while additives like EDTA mitigate side reactions in thiazole-acylation steps .
Advanced: How should researchers address discrepancies in reported biological activity data for structurally related compounds?
Answer:
- Comparative assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay) to minimize variability .
- Structural re-evaluation : Verify the stereochemical purity of tested compounds via SCXRD, as small differences (e.g., Z/E isomerism) can drastically alter bioactivity .
- Meta-analysis : Cross-reference data from analogs (e.g., triazole-thiadiazole hybrids) to identify trends in substituent effects (e.g., methoxy groups enhancing membrane permeability) .
Advanced: What crystallographic techniques resolve ambiguities in the compound’s solid-state structure?
Answer:
- High-resolution SCXRD : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. SHELXL refinement with TWIN/BASF commands can address twinning issues common in thiazole derivatives .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds from methoxy groups) to explain packing motifs .
- Validation tools : Use checkCIF/PLATON to identify unresolved disorder or symmetry mismatches .
Basic: What pharmacological assays are suitable for initial bioactivity screening?
Answer:
- Antiproliferative assays : Use cancer cell lines (e.g., HCT-116, HeLa) with IC determination via SRB or ATP-based luminescence .
- Antimicrobial testing : Perform disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) or acetylcholinesterase using fluorogenic substrates .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Substituent variation : Synthesize derivatives with modified methoxy groups (e.g., 3,4-dihydroxy for hydrogen bonding) or thiazole substituents (e.g., ethyl vs. acetyl) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or DNA topoisomerases.
- Pharmacophore mapping : Identify critical features (e.g., planar enamide for intercalation) using QSAR tools like Schrodinger’s Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
